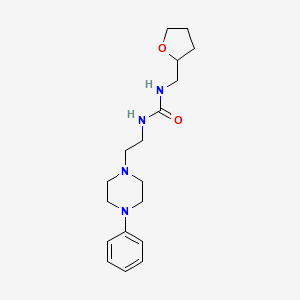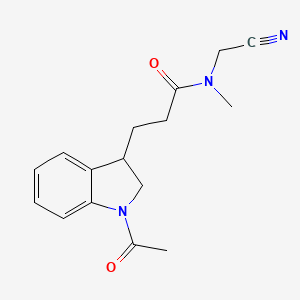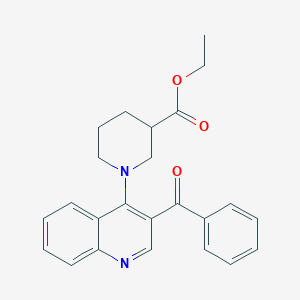
(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Pyrrole chalcone derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been synthesized through aldol condensation, highlighting the utility of pyrrole derivatives in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines. These processes are essential for developing materials with potential applications in pharmaceuticals and polymers (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Computational Study
- Quantum chemical calculations alongside experimental data have been used to study the molecular electrostatic potential, electronic descriptors, and natural bond orbital interactions of pyrrole derivatives. Such computational studies aid in predicting interaction sites and the nature of these interactions, providing insights into the molecule's reactivity and potential applications in designing new compounds (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Metal-Free Synthesis
- An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, showcasing the environmental benefits of such processes. This research is particularly relevant for green chemistry, emphasizing the importance of sustainable methods in chemical synthesis (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Biological Evaluation
- Pyrrole derivatives have been studied for their biological activities, including anti-inflammatory and antibacterial properties. This research underlines the potential of pyrrole-based compounds in medicinal chemistry and drug design, highlighting their relevance in developing new therapeutic agents (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-3-34-21-9-6-18(17-22(21)32-2)24-23(20(29)8-7-19-5-4-14-35-19)25(30)26(31)28(24)11-10-27-12-15-33-16-13-27/h4-9,14,17,24,30H,3,10-13,15-16H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGXSFEZDUWQY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)